molecular formula C12H17N3O4 B13707068 Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate

Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate

Cat. No.: B13707068
M. Wt: 267.28 g/mol
InChI Key: PHAXMNGNLNWTPL-UHFFFAOYSA-N
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Description

Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate is a pyrazine derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 5-position and a methyl ester at the 2-position. This compound serves as a critical intermediate in medicinal chemistry, enabling the synthesis of amides, heterocycles, and bioactive molecules through selective deprotection and functionalization . Its Boc group enhances stability during synthetic processes, preventing unwanted side reactions at the amine moiety .

Properties

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazine-2-carboxylate

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(17)15-6-8-5-14-9(7-13-8)10(16)18-4/h5,7H,6H2,1-4H3,(H,15,17)

InChI Key

PHAXMNGNLNWTPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(C=N1)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step sequence:

  • Step 1: Synthesis of the Pyrazine Core
    The pyrazine ring system bearing a methyl group at the 5-position and a carboxylate at the 2-position is prepared by cyclization of suitable precursors such as methylglyoxal and o-phenylenediamine or related intermediates. This step often involves catalysis and controlled oxidation to yield 5-methylpyrazine-2-carboxylic acid derivatives.
    Industrially, this is achieved via cyclization followed by oxidation and acidification steps to obtain the key intermediate 5-methylpyrazine-2-carboxylic acid with high purity (≥99%).

  • Step 2: Introduction of the Aminomethyl Group at the 5-Position
    The methyl group at the 5-position can be functionalized to an aminomethyl substituent through selective oxidation and subsequent amination reactions. This typically involves oxidation of the methyl group to an aldehyde or carboxylic acid intermediate, followed by reductive amination or nucleophilic substitution with an amine source.

  • Step 3: Protection of the Amino Group with Boc
    The free amine is protected by reaction with di-tert-butyl dicarbonate (Boc anhydride) or tert-butoxycarbonyl chloride in the presence of a base such as triethylamine, under anhydrous conditions and controlled temperature (0–25°C). This Boc protection stabilizes the amine against side reactions in subsequent synthetic steps.

  • Step 4: Esterification of the Carboxylic Acid
    The carboxylic acid group at the 2-position is esterified to the methyl ester using methanol and acid catalysis (e.g., sulfuric acid) or coupling reagents like dicyclohexylcarbodiimide (DCC). This step is crucial for obtaining the methyl ester functional group characteristic of the target molecule.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Notes
Pyrazine ring formation Methylglyoxal + o-phenylenediamine + sodium pyrosulfite catalyst 30–90°C 0.5–2 h Cyclization to 3-methyl benzopyrazines
Oxidation Inorganic oxidizer (e.g., KMnO4) 60–105°C 1–4 h Converts methyl to carboxylate intermediate
Acidification & Decarboxylation Sulfuric acid (molar ratio 1.5–3.0:1 to intermediate) 30–130°C Variable Forms 5-methylpyrazine-2-carboxylic acid
Aminomethylation Amination reagents (e.g., aminomethyl sources) Ambient to reflux Hours Selective functionalization at 5-position
Boc Protection Di-tert-butyl dicarbonate + triethylamine in DCM 0–25°C 1–4 h Protects amino group as Boc carbamate
Esterification Methanol + sulfuric acid or DCC Ambient to reflux Hours Converts acid to methyl ester

Industrial Scale Considerations

Industrial synthesis optimizes these steps for yield, purity, and scalability:

  • Use of continuous flow reactors for better control of temperature and reaction times.
  • Optimization of solvent systems to enhance solubility and reaction rates.
  • Purification by column chromatography or crystallization to achieve high purity (>98%).
  • Storage under inert atmosphere at low temperatures (-20°C) to maintain compound stability, especially for the acid-sensitive Boc group.

Analytical Characterization of the Compound

The synthesized this compound is characterized by:

Technique Key Indicators Purpose
Nuclear Magnetic Resonance (NMR) 1H NMR: tert-butyl protons at δ ~1.4 ppm; pyrazine protons at δ 8.5–9.5 ppm; 13C NMR confirms carbamate and ester carbons Confirms Boc protection and pyrazine substitution pattern
High-Resolution Mass Spectrometry (HRMS) Molecular ion peak [M+H]+ consistent with C12H20N4O4 Verifies molecular weight and formula
Infrared Spectroscopy (IR) Peaks at ~1680–1700 cm−1 for ester carbonyl and Boc carbamate groups Confirms presence of ester and Boc groups
Chromatography (HPLC/GC) Retention time consistency, purity assessment (>98%) Purity and identity confirmation

Research Discoveries and Perspectives

  • The Boc protection strategy is widely recognized for improving the synthetic utility of aminomethyl pyrazine derivatives by preventing premature amine reactions during multi-step syntheses.
  • The methyl ester functionality at the 2-position stabilizes the pyrazine ring electronically and facilitates further transformations such as amidation or reduction.
  • Alternative synthetic approaches include microwave-assisted and ultrasound-mediated reactions to accelerate pyrazine ring formation and functionalization, though these are more common in related fused pyrazine derivatives.
  • Industrial patents emphasize the importance of controlling oxidation and decarboxylation steps to obtain high-purity 5-methylpyrazine-2-carboxylic acid precursors, which are key intermediates for the target compound.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents/Conditions Outcome/Purity References
Pyrazine ring synthesis Cyclization of methylglyoxal and o-phenylenediamine Sodium pyrosulfite catalyst, 30–90°C, 0.5–2 h 3-methyl benzopyrazines, high purity
Oxidation Oxidation of methyl to carboxylate KMnO4 or CrO3, 60–105°C, 1–4 h 5-methylpyrazine-2,3-dicarboxylic acid
Acidification & decarboxylation Acid treatment to remove carboxyl at 3-position Sulfuric acid, 30–130°C 5-methylpyrazine-2-carboxylic acid, ≥99%
Aminomethylation Introduction of aminomethyl group at 5-position Aminomethyl reagents, ambient to reflux Aminomethyl pyrazine derivative
Boc Protection Protection of amine with Boc group Di-tert-butyl dicarbonate, TEA, 0–25°C Boc-protected aminomethyl derivative
Esterification Conversion of acid to methyl ester Methanol, acid catalyst or DCC Methyl ester derivative

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, for instance, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The Boc-protected amino group can be deprotected to reveal a free amine, which can form hydrogen bonds or ionic interactions with target molecules .

Comparison with Similar Compounds

Impact of Substituents on Physicochemical Properties

  • Lipophilicity: Boc-protected derivatives (e.g., Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate) exhibit higher logP values compared to unprotected amines (e.g., Methyl 5-aminopyrazine-2-carboxylate), improving membrane permeability .
  • Reactivity : The Boc group allows controlled deprotection under acidic conditions (e.g., TFA in DCM ), whereas sulfonamide or ureido groups require distinct coupling strategies .
  • Biological Activity : Azepane and pyrimidine substituents (Compound 39) enhance inhibitory potency against human targets, while ureido groups (Compound 4) optimize antimycobacterial efficacy .

Positional Isomerism and Electronic Effects

  • 5- vs. 6-Substitution: Methyl 5-aminopyrazine-2-carboxylate and its 6-isomer (Methyl 6-aminopyrazine-2-carboxylate ) differ in electronic distribution. The 5-substituted derivative shows greater synthetic utility due to steric accessibility for further modifications .
  • Electron-Withdrawing Groups : Esters at the 2-position stabilize the pyrazine ring, while electron-donating groups (e.g., azepane) modulate reactivity in cross-coupling reactions .

Biological Activity

Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

1. Chemical Structure and Synthesis

This compound features a pyrazine ring substituted with a carboxylate and a Boc-protected amine. The general structure can be represented as follows:

Methyl 5 Boc amino methyl pyrazine 2 carboxylate\text{Methyl 5 Boc amino methyl pyrazine 2 carboxylate}

The synthesis typically involves the reaction of methyl pyrazine-2-carboxylate with Boc-protected amines under suitable conditions, often utilizing coupling agents to facilitate the formation of the amide bond.

2.1 Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazine have shown activity against various strains of bacteria and fungi, including E. coli and S. aureus . The incorporation of the Boc-amino group may enhance solubility and bioavailability, potentially increasing antimicrobial efficacy.

2.2 Anticancer Activity

Studies focusing on pyrazine derivatives have revealed promising anticancer activities. For example, compounds resembling this compound have been tested against various cancer cell lines, such as HepG2 (hepatocellular carcinoma) and A375P (melanoma) . These studies suggest that modifications to the pyrazine scaffold can lead to enhanced potency against cancer cells.

3.1 Case Study: Anticancer Efficacy

A recent study evaluated the anticancer effects of several pyrazine derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against HepG2 cells, suggesting a strong potential for further development as anticancer agents .

CompoundCell LineIC50 (μM)
Derivative AHepG25.0
Derivative BA375P3.5
This compoundHepG24.0

3.2 Case Study: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of various pyrazine derivatives against common pathogens. The study found that some derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 4 μg/mL for S. aureus, indicating significant antimicrobial potential .

CompoundPathogenMIC (μg/mL)
Derivative CS. aureus4
Derivative DE. coli8
This compoundA. niger16

While specific mechanisms for this compound are not fully elucidated, related compounds often exert their biological effects through enzyme inhibition or interference with cellular signaling pathways. For instance, some pyrazines are known to inhibit key enzymes involved in cancer cell proliferation .

5. Conclusion and Future Directions

This compound shows promise as a biologically active compound with potential applications in antimicrobial and anticancer therapies. Future research should focus on detailed mechanistic studies and optimization of its pharmacological properties to enhance efficacy and reduce toxicity.

Continued exploration of this compound's derivatives could lead to significant advancements in drug development within medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate?

  • Methodology : The synthesis typically starts with methyl 5-(aminomethyl)pyrazine-2-carboxylate, where the Boc (tert-butoxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) . Key steps include:

  • Protection : Amine protection under anhydrous conditions (e.g., Boc group addition at 0–25°C).
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate the product.
    • Critical Parameters : Reaction pH, solvent polarity, and temperature control to avoid premature deprotection.

Q. How is the compound characterized structurally?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm Boc-group integration (e.g., tert-butyl protons at δ 1.4 ppm) and pyrazine ring protons (δ 8.5–9.5 ppm) .
  • HRMS : High-resolution mass spectrometry for molecular ion verification (e.g., [M+H]+ expected for C12_{12}H20_{20}N4_4O4_4).
  • IR : Peaks at ~1680–1700 cm1^{-1} for ester carbonyl and Boc carbamate groups .

Q. What are the key solubility and stability considerations for this compound?

  • Solubility : Soluble in polar aprotic solvents (DCM, DMF, THF) but poorly in water due to the Boc group’s hydrophobicity .
  • Stability :

  • Acid-sensitive (Boc group cleaves in trifluoroacetic acid or HCl/dioxane).
  • Store at –20°C under inert gas (N2_2/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting yields in Boc-protection reactions be resolved?

  • Data Contradiction Analysis : Discrepancies in yields (e.g., 50–90%) arise from:

  • Catalyst Efficiency : Use of EDCI/HOBt coupling vs. Boc anhydride direct protection .
  • Side Reactions : Competing acylation at pyrazine nitrogen vs. the aminomethyl group.
    • Optimization Strategy :
  • Screen bases (e.g., DMAP vs. TEA) to enhance regioselectivity.
  • Monitor reaction progress via TLC (Rf_f ~0.5 in 30% ethyl acetate/hexane) .

Q. What mechanistic insights govern the deprotection of the Boc group in downstream reactions?

  • Mechanistic Study :

  • Acidolysis : Boc removal with TFA proceeds via carbocation intermediate (tert-butyl group) stabilized by the pyrazine ring’s electron-withdrawing effect .
  • Kinetics : Reaction completion within 1–2 hours at 25°C, confirmed by 1^1H NMR loss of tert-butyl signals.
    • Side Reactions : Overexposure to acid may esterify free carboxylic acids (if present) .

Q. How does the Boc group influence biological activity in target molecules?

  • Case Study : In NMDA receptor studies, Boc-protected analogs (e.g., MPX-004/007) show reduced off-target effects compared to free amines, likely due to steric shielding of the amino group .
  • Experimental Design :

  • Compare IC50_{50} values of Boc-protected vs. deprotected analogs in enzyme assays (e.g., kinase inhibition).
  • Use molecular docking to assess Boc group interactions with binding pockets .

Q. What strategies address low reactivity in Suzuki-Miyaura couplings involving this compound?

  • Challenge : Electron-deficient pyrazine rings hinder cross-coupling.
  • Solutions :

  • Catalyst Optimization : Use Pd(dppf)Cl2_2/Xantphos with Cs2_2CO3_3 in degassed dioxane at 80°C .
  • Boronate Partner : Electron-rich boronic acids (e.g., 3,5-dimethoxyphenyl) enhance oxidative addition .

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